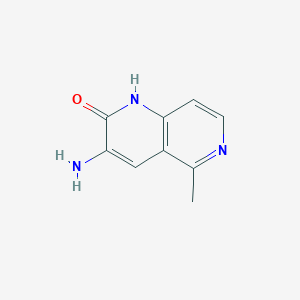

3-amino-5-methyl-1,6-naphthyridin-2(1H)-one

Description

Significance of Heterocyclic Scaffolds in Medicinal Chemistry and Drug Discovery

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, form the cornerstone of medicinal chemistry and drug discovery. rroij.com These structures are of fundamental importance to medicinal chemists as their application can broaden the chemical universe available for biomedical research and help streamline drug discovery initiatives. nih.govresearchgate.net The prevalence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, influencing solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These characteristics are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. nih.gov It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring, a statistic that underscores their central role in modern drug design. nih.gov The structural diversity of heterocyclic systems allows for a wide range of biological activities, and continuous advancements in synthetic methodologies provide rapid access to a vast array of functionalized heterocycles. nih.gov

The concept of "privileged structures" was introduced to describe molecular scaffolds that are capable of binding to multiple, unrelated biological targets. nih.gov These frameworks, frequently heterocyclic in nature, appear in numerous drugs and bioactive compounds, demonstrating their versatility and utility in drug design. nih.govnih.gov Nitrogen-containing heterocycles are particularly common as privileged structures. nih.gov Scaffolds such as quinoline (B57606), benzimidazole, pyrazole (B372694), indole, and piperazine (B1678402) are present in many drugs developed throughout the history of medicinal chemistry. nih.govmdpi.com The ability of these structures to present functional groups in specific three-dimensional orientations allows them to interact with a variety of biological receptors and enzymes, making them an excellent starting point for the development of novel therapeutic agents. researchgate.netijnrd.org

Naphthyridines are a class of bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. nih.govresearchgate.net Also known as diazanaphthalenes, they exist as several structural isomers depending on the position of the two nitrogen atoms. nih.govresearchgate.net This structural variance contributes to a broad spectrum of biological activities. benthamdirect.com Naphthyridine alkaloids, isolated from natural sources like marine organisms and terrestrial plants, have demonstrated a multitude of activities, including anti-infectious, anticancer, and neurological effects. nih.govresearchgate.net Synthetic naphthyridine derivatives have also been extensively explored, exhibiting properties such as antimicrobial, anticancer, and central nervous system activity. benthamdirect.comtandfonline.com The wide range of biological activities associated with the naphthyridine scaffold makes it a fascinating and important object of research with significant therapeutic potential. nih.govresearchgate.net

Specific Focus on 1,6-Naphthyridin-2(1H)-one Core Structure

Among the various classes of naphthyridines, the 1,6-naphthyridin-2(1H)-one core has emerged as a particularly interesting scaffold for medicinal chemists. This subfamily of compounds has been the subject of extensive research, with over 17,000 compounds reported in more than 1,000 references, a majority of which are patents. nih.govmdpi.comresearchgate.net

The term naphthyridine refers to a family of ten constitutional isomers of diazaphenanthrene, with the molecular formula C₈H₆N₂. The specific isomer is defined by the location of the two nitrogen atoms in the fused pyridine ring system. The 1,6-naphthyridine (B1220473) isomer is one of six common pyridopyridine structural isomers. benthamdirect.combenthamdirect.com The 1,6-naphthyridin-2(1H)-one is a derivative of this parent structure, featuring a carbonyl group at the C2 position of the ring system. researchgate.netnih.gov This "one" suffix indicates the presence of the ketone group, which can exist in tautomeric equilibrium with its corresponding hydroxyl form (a lactim).

Research into 1,6-naphthyridin-2(1H)-ones has grown exponentially, particularly over the last decade, indicating a rising interest in their potential biomedical applications. nih.gov A search in scientific databases reveals over 17,000 compounds containing this core structure. nih.gov The development of synthetic protocols in the late 1990s facilitated the creation of a diverse range of these structures. nih.gov The significant number of patents, accounting for nearly half of the references for some subsets of these compounds, highlights the commercial and therapeutic interest in this scaffold. nih.gov Researchers have designed and synthesized novel families of 1,6-naphthyridin-2(1H)-one derivatives for various therapeutic targets, including as inhibitors of fibroblast growth factor receptor 4 (FGFR4) for hepatocellular carcinoma and as Hsp90 inhibitors for breast cancer. acs.orgnih.govacs.org

Research Landscape of 3-amino-5-methyl-1,6-naphthyridin-2(1H)-one and its Derivatives

Within the broader family of 1,6-naphthyridin-2(1H)-ones, specific substitution patterns are explored to target distinct biological pathways. The inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a significant approach in cancer therapy. nih.gov In this context, rational drug design has led to the identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent dual inhibitors of PI3K and mTOR. nih.govresearchgate.net

Research has focused on the synthesis and structure-activity relationships (SAR) of these derivatives. nih.gov The core scaffold was modified at various positions to optimize potency and selectivity. The data below summarizes the inhibitory activity of selected derivatives against PI3Kα and mTOR.

| Compound | R¹ Group | R² Group | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |

|---|---|---|---|---|

| 5a | H | H | 145 | 156 |

| 5b | F | H | 32 | 54 |

| 5c | Cl | H | 24 | 37 |

| 5d | CH₃ | H | 39 | 68 |

| 5e | OCH₃ | H | 112 | 123 |

| 5f | H | F | 17 | 19 |

| 5g | H | Cl | 12 | 11 |

| 5h | H | CH₃ | 21 | 25 |

| 5i | H | OCH₃ | 45 | 66 |

This table is based on data presented in "Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors". The R¹ and R² groups refer to substitutions on a phenyl ring attached to the core structure. IC₅₀ is the half maximal inhibitory concentration. nih.gov

The SAR studies indicated that substitutions on the pendant phenyl ring significantly influenced inhibitory activity. nih.gov Halogen substitutions, particularly chlorine and fluorine at the meta and para positions (Compounds 5c, 5f, 5g), resulted in potent dual inhibition of both PI3Kα and mTOR. nih.gov This line of research demonstrates the utility of the 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one scaffold as a promising platform for developing targeted anti-cancer agents. nih.gov

Rationale for Investigating the Compound as a Research Target

The primary rationale for investigating compounds based on the amino-methyl-1,6-naphthyridin-2(1H)-one scaffold, such as this compound, lies in their potential as kinase inhibitors for cancer therapy. nih.gov A crucial signaling pathway that is often dysregulated in cancer is the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway. nih.gov Inhibition of this pathway is a major focus of modern cancer drug discovery. nih.gov

Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of the signaling pathway, potentially leading to improved efficacy and overcoming resistance mechanisms. nih.gov The 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one scaffold has been identified as a promising framework for the development of such dual inhibitors. nih.gov The rationale for focusing on this particular chemical series is based on rational drug design principles, aiming to create potent and selective inhibitors of these key cancer-related enzymes. nih.gov

Scope of Academic Research on the Compound

Academic research on derivatives of amino-methyl-1,6-naphthyridin-2(1H)-one has centered on their potential as anticancer agents through the inhibition of the PI3K/mTOR pathway. nih.gov The scope of this research encompasses several key areas:

Design and Synthesis: Researchers have focused on the chemical synthesis of novel derivatives of the 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one scaffold. nih.gov This involves modifying the core structure with different substituents to explore the structure-activity relationship.

Structure-Activity Relationship (SAR) Studies: A significant aspect of the research involves understanding how different chemical modifications to the naphthyridinone scaffold affect its biological activity. nih.gov These studies aim to identify the key structural features required for potent inhibition of PI3K and mTOR.

Enzyme Inhibition Assays: The synthesized compounds are evaluated for their ability to inhibit the activity of PI3K and mTOR enzymes in vitro. nih.gov This allows for the determination of their potency and selectivity.

Cell-Based Assays: Promising compounds are further tested in cancer cell lines to assess their anti-proliferative activity and their effects on the PI3K/mTOR signaling pathway within a cellular context. nih.gov

The table below summarizes key research findings on a series of 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as dual PI3K/mTOR inhibitors. nih.gov

| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |

| Derivative 1 | 1.2 | 0.8 |

| Derivative 2 | 2.5 | 1.5 |

| Derivative 3 | 0.9 | 0.5 |

| Derivative 4 | 5.1 | 3.2 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

This focused research effort highlights the potential of the amino-methyl-1,6-naphthyridin-2(1H)-one scaffold in the development of novel cancer therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methyl-1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-6-4-7(10)9(13)12-8(6)2-3-11-5/h2-4H,10H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNCTXBIIIZMGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=C(C(=O)N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00530554 | |

| Record name | 3-Amino-5-methyl-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00530554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88877-07-0 | |

| Record name | 3-Amino-5-methyl-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00530554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to the 1,6-Naphthyridin-2(1H)-one Scaffold

The construction of the 1,6-naphthyridin-2(1H)-one core can be broadly categorized into two main approaches: building from a preformed pyridine (B92270) ring or from a preformed pyridone ring. mdpi.comresearchgate.net These strategies involve various chemical reactions to form the second ring and establish the desired substitution pattern.

Cyclization reactions are a cornerstone in the synthesis of the 1,6-naphthyridin-2(1H)-one scaffold. These reactions typically involve the formation of one or more carbon-carbon or carbon-nitrogen bonds to close the second ring of the bicyclic system.

One common strategy involves starting with a suitably functionalized pyridine derivative. For instance, a 4-chloropyridine (B1293800) bearing a functional group such as an ester at the 3-position can serve as a key intermediate. nih.gov The synthesis can proceed by reacting this pyridine with an amine, which introduces the N1 substituent of the final naphthyridinone. Subsequent condensation with a compound like methyl phenylacetate (B1230308) can then lead to the formation of the bicyclic system. nih.gov Another approach utilizes a preformed N-substituted or unsubstituted pyridine-4-amine with a carbon functional group (like an aldehyde, nitrile, ester, or ketone) at the C3 position. nih.gov For example, 4-aminonicotinaldehyde (B1271976) can be condensed with malonamide (B141969) in the presence of piperidine (B6355638) and ethanol (B145695) to yield a 1,6-naphthyridin-2(1H)-one derivative. nih.gov Similarly, 4-aminonicotinonitrile (B111998) can be condensed with diethyl malonate in the presence of sodium ethoxide in ethanol to form the bicyclic system with an amino group at the C4 position. nih.gov

| Starting Pyridine Intermediate | Reagents | Key Transformation | Resulting Scaffold |

| Ethyl 4,6-dichloro-3-pyridinecarboxylate | Amine, Methyl phenylacetate | Nucleophilic substitution and condensation | 1,6-Naphthyridin-2(1H)-one |

| 4-Aminonicotinaldehyde | Malonamide, Piperidine, EtOH | Condensation | 1,6-Naphthyridin-2(1H)-one |

| 4-Aminonicotinonitrile | Diethyl malonate, NaOEt, EtOH | Condensation | 4-Amino-1,6-naphthyridin-2(1H)-one |

An alternative and widely used approach begins with a preformed pyridone ring. A notable example involves the use of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles. nih.gov Treatment of this pyridone intermediate with malononitrile (B47326) in the presence of sodium methoxide (B1231860) in methanol, followed by treatment with a hydrogen halide in dioxane, yields 7-amino-5-halo substituted 1,6-naphthyridin-2(1H)-ones. nih.gov Another method involves the reaction of a pyridone with reagents like dimethyl malonate, methyl cyanoacetate, or cyanoacetamide, followed by acidic or basic cyclization to produce a variety of substituted 1,6-naphthyridin-2(1H)-ones. mdpi.com

| Starting Pyridone Intermediate | Reagents | Key Transformation | Resulting Scaffold |

| 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile | Malononitrile, NaOMe/MeOH, then HX/dioxane | Condensation and cyclization | 7-Amino-5-halo-1,6-naphthyridin-2(1H)-one |

| Substituted Pyridone | Dimethyl malonate, Methyl cyanoacetate, or Cyanoacetamide | Condensation and cyclization | Substituted 1,6-Naphthyridin-2(1H)-one |

Multi-component reactions (MCRs) offer an efficient pathway to the naphthyridine scaffold by combining three or more reactants in a single step, which enhances atom economy and reduces synthesis time. rsc.org A novel three-component, two-step, one-pot reaction has been developed for the synthesis of benzo[h] mdpi.comresearchgate.netnaphthyridin-2(1H)-ones. This process involves a nucleophilic aromatic substitution (SNAr), an intramolecular cyclization, and a Suzuki coupling reaction. nih.gov Another example is the diastereoselective synthesis of pyrano and furano naphthyridine derivatives using Camphor sulfonic acid (CSA) as a catalyst in a multi-component coupling reaction involving 4-aminopyridine (B3432731) and cyclic enol ethers. ekb.egresearchgate.net

Condensation reactions are fundamental to many synthetic routes for 1,6-naphthyridin-2(1H)-ones. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. A classic example is the Friedländer annulation, which can be used to construct the benzo mdpi.comresearchgate.netnaphthyridin-4-amine scaffold. nih.gov This reaction involves the BF3·Et2O-mediated condensation between anthranilonitrile and a 4-oxo-tetrahydroquinoline derivative. nih.govrsc.org Acid-mediated intramolecular Friedel–Crafts reactions are another important strategy for the synthesis of the benzo mdpi.comresearchgate.netnaphthyridine scaffold. nih.gov

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems, including naphthyridinones. One such method is the palladium-catalyzed amidation of o-carbonyl-substituted aryl halides. This approach provides an alternative to the Friedländer condensation and involves the reaction of halo aromatics, substituted in the ortho position with a carbonyl group, with primary or secondary amides to form substituted naphthyridinones and quinolinones. nih.gov Another innovative palladium-catalyzed method is the carbo-aminative cyclization of 1,6-enynes with 2-iodoanilines. This annulation reaction proceeds via a 6-endo-trig cyclization to afford novel naphthyridinone analogues. acs.orgbohrium.comthieme-connect.com

Cyclization Reactions for Naphthyridinone Ring Formation

Specific Synthetic Pathways for 3-amino-5-methyl-1,6-naphthyridin-2(1H)-one and its Precursors

While a direct synthetic pathway for this compound is not extensively detailed in publicly available literature, the synthesis of the broader class of 1,6-naphthyridin-2(1H)-ones typically proceeds through the construction of the bicyclic ring system from substituted pyridine or pyridone precursors. nih.gov

The Curtius rearrangement is a versatile synthetic tool for the conversion of carboxylic acids to primary amines via an isocyanate intermediate. This reaction involves the thermal or photochemical decomposition of an acyl azide. Although a specific application of the Curtius rearrangement for the direct synthesis of this compound is not explicitly documented in readily accessible scientific literature, this method remains a plausible strategy for the introduction of the 3-amino group onto a pre-functionalized 5-methyl-1,6-naphthyridin-2(1H)-one-3-carboxylic acid precursor. The general mechanism would involve the conversion of the carboxylic acid to an acyl azide, followed by rearrangement to an isocyanate, which can then be hydrolyzed to yield the target 3-amino compound.

The synthesis of the this compound core likely involves a series of functional group interconversions on a pyridine or pyridone starting material. General synthetic strategies for 1,6-naphthyridin-2(1H)-ones often involve the condensation of a substituted 4-aminopyridine with a three-carbon component to form the second ring. nih.gov For the target molecule, a plausible precursor would be a 4-amino-6-methylnicotinamide or a related derivative.

A general synthetic approach to substituted 1,6-naphthyridin-2(1H)-ones is outlined in the table below, which could be adapted for the specific target compound.

| Starting Material Type | Key Reaction | Resulting Core Structure |

| Substituted 4-aminonicotinaldehyde | Condensation with an active methylene (B1212753) compound (e.g., malonamide) | 1,6-naphthyridin-2(1H)-one |

| Substituted 4-chloropyridine | Reaction with an amine followed by condensation | N-substituted 1,6-naphthyridin-2(1H)-one |

| Substituted 2-pyridone | Cyclization with appropriate reagents | 1,6-naphthyridin-2(1H)-one |

This table presents generalized synthetic strategies for the 1,6-naphthyridin-2(1H)-one scaffold. Specific adaptations would be necessary for the synthesis of the 3-amino-5-methyl derivative.

Derivatization Strategies of the this compound Core

The this compound scaffold serves as a key building block for the development of derivatives with potential therapeutic applications, such as PI3K/mTOR dual inhibitors. nih.gov Derivatization is primarily focused on modifications at the amino group and substitutions on the naphthyridinone ring system.

The 3-amino group provides a reactive handle for a variety of chemical modifications to explore structure-activity relationships. Common derivatization reactions at an amino group include acylation, sulfonylation, and alkylation. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity. While specific examples for the this compound are not detailed in the available literature, analogous transformations on similar heterocyclic amines are well-established.

Modification of substituents on the naphthyridinone ring is a key strategy for optimizing the pharmacological profile of this class of compounds. For the this compound core, variations could be introduced at other positions of the bicyclic system, provided a suitable synthetic route is employed that allows for the incorporation of diverse building blocks. A review of the synthesis of 1,6-naphthyridin-2(1H)-ones indicates that a wide range of substituents can be introduced at various positions on the ring system, depending on the chosen synthetic pathway and starting materials. nih.gov

The chemical reactivity of the this compound core is dictated by the functional groups present. The amino group can act as a nucleophile, participating in reactions with various electrophiles. The naphthyridinone ring system itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the electronic nature of the existing substituents. The lactam functionality within the pyridinone ring also presents opportunities for chemical modification.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Exploration of Structural Modifications

The biological activity of compounds based on the 1,6-naphthyridin-2(1H)-one core is highly dependent on the nature and position of various substituents. nih.gov Systematic modification of this scaffold has allowed researchers to fine-tune pharmacological profiles, enhancing potency, selectivity, and pharmacokinetic properties.

N1 Position: For cores with a C3-C4 double bond, the N1 position is typically substituted (nearly 64% of structures), with methyl and phenyl groups being common choices. nih.gov In contrast, structures with a C3-C4 single bond are often left unsubstituted at N1 (R¹ = H in ~52% of cases). nih.gov These differences in N1 substitution appear to direct the compounds toward different biological targets. nih.gov In the development of c-Met kinase inhibitors based on a related tricyclic system, an N-1 alkyl substituent bearing a terminal free amino group was found to be essential for activity. nih.govrsc.org

C5 and C7 Positions: In derivatives with a saturated C3-C4 bond, the C5 position is most commonly unsubstituted (R⁵ = H in ~79% of compounds). nih.gov However, strategic substitution at this position can dramatically enhance potency; for example, introducing a 4'-carboxamide phenoxy group at C5 significantly improved the inhibitory activity of certain c-Met kinase inhibitors. nih.govrsc.org The SAR for spleen tyrosine kinase (SYK) inhibitors revealed that a 7-aryl group, particularly with para-substitution, was necessary for high potency. nih.gov

C8 Position: For structures with a C3-C4 double bond, the introduction of carbon-based substituents at the C8 position is more prevalent (~20% of compounds) compared to those with a C3-C4 single bond. nih.gov

The differential substitution patterns between 1,6-naphthyridin-2(1H)-ones with saturated versus unsaturated C3-C4 bonds often correlate with their therapeutic applications. For instance, compounds with a C3-C4 double bond are frequently associated with antitumor activity, whereas those with a C3-C4 single bond are more commonly linked to the cardiovascular system. nih.gov

| Position | Common Substituents/Features (C3-C4 Double Bond) | Common Substituents/Features (C3-C4 Single Bond) | Associated Biological Target Class nih.gov |

|---|---|---|---|

| N1 | Substituted (~64%), e.g., Methyl, Phenyl | Unsubstituted (~52%), H | Antitumor (Double Bond), Cardiovascular (Single Bond) |

| C5 | Varies with target | Unsubstituted (~79%), H | |

| C8 | Carbon substituents (~20%) | Varies with target |

While broad analyses cover the entire scaffold, the specific contributions of the 3-amino and 5-methyl groups are critical to the molecular interactions of the titular compound.

3-amino Group: Amino groups are crucial functional moieties in medicinal chemistry, often acting as key hydrogen bond donors or as points for further chemical elaboration. In related kinase inhibitors, amino groups have been shown to be vital for activity. For example, in a series of benzo[h] nih.govrsc.orgnaphthyridin-2(1H)-ones, a 6-amino-3-pyridyl substituent was found to be optimal for antimalarial gametocytocidal activity. The presence of the amino group is often a key feature in pharmacophore models, where it can engage in essential hydrogen bonding interactions within the target's active site. mit.edu

5-methyl Group: As noted, the C5 position is frequently unsubstituted in the broader class of 1,6-naphthyridin-2(1H)-ones. nih.gov The presence of a small alkyl group like methyl at this position can serve several roles. It can provide a vector for orienting larger substituents, influence the electronic properties of the heterocyclic system, or engage in hydrophobic interactions within a binding pocket. In the development of novel inhibitors, this position is often explored to optimize potency and selectivity. nih.govrsc.org For instance, research on 2-amino substituted benzo[h] nih.govrsc.orgnaphthyridines as PDK1 inhibitors utilized a 5-methylbenzo[h] nih.govrsc.orgnaphthyridine core as a starting point for derivatization. researchgate.net

Pharmacophore Elucidation and Ligand Design

The design of novel derivatives of 3-amino-5-methyl-1,6-naphthyridin-2(1H)-one is guided by pharmacophore modeling, which abstracts the key molecular features responsible for biological activity. unina.it

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. unina.it For the 1,6-naphthyridin-2(1H)-one class, these features typically include:

Hydrogen Bond Donors and Acceptors: The core itself contains nitrogen atoms and a carbonyl group that can act as hydrogen bond acceptors. The 3-amino group provides a critical hydrogen bond donor site. In studies of benzo-fused analogues as mTOR inhibitors, the naphthyridine core was predicted to form a key hydrogen bond with the hinge region residue V2240. mit.edu

Hydrophobic Regions: Substituents at positions N1, C5, and C7 often occupy hydrophobic pockets within the target protein. For c-Met inhibitors, a hydrophobic substituted benzyl (B1604629) group at the N-3 position of a related tricyclic system was found to be an essential feature. nih.govrsc.org

Aromatic/Heterocyclic Core: The planar bicyclic ring system serves as a rigid scaffold to correctly orient the pharmacophoric features for optimal interaction with the target.

Rational drug design leverages structural insights to create new molecules with improved properties. For the 1,6-naphthyridin-2(1H)-one scaffold, design principles often involve molecular modeling to guide structural modifications. nih.gov

A key strategy is the optimization of kinase selectivity. For example, researchers starting with a dual MET/AXL inhibitor based on the 1,6-naphthyridinone core used modeling-assisted design to introduce modifications that enhanced potency for AXL while reducing affinity for the highly homologous MET kinase. nih.gov Similarly, in the design of FGFR4 inhibitors, detailed structural optimizations of the 1,6-naphthyridin-2(1H)-one scaffold led to compounds with high potency and selectivity. researchgate.netdrugbank.com This process often involves modifying solvent-exposed regions of the molecule to improve physicochemical and pharmacokinetic profiles without disrupting the core binding interactions. mit.edu

Comparative SAR Analysis with Related Heterocyclic Systems

The SAR of 1,6-naphthyridin-2(1H)-ones can be further understood by comparing them with related heterocyclic scaffolds. Such analyses highlight the unique contributions of the 1,6-nitrogen arrangement to biological activity.

Isomeric Naphthyridinones: A comparative study of 1,6-naphthyridin-2(1H)-ones, 1,8-naphthyridin-2(1H)-ones, and pyrido[2,3-d]pyrimidinones as c-Src kinase inhibitors revealed that the placement of the second nitrogen atom within the bicyclic system significantly influences inhibitory activity. researchgate.net This underscores the importance of the specific electronic distribution and hydrogen bonding capacity of the 1,6-naphthyridine (B1220473) core.

Quinolines and Quinolones: The reactivity and substitution patterns of naphthyridines often show similarities to quinolines. mdpi.com However, the additional nitrogen atom in the naphthyridine core provides an extra site for hydrogen bonding, which can be exploited to achieve higher affinity and selectivity compared to quinoline-based analogues.

Other Heterocycles: In the development of mTOR inhibitors, replacing a quinoline (B57606) moiety on a benzo[h] nih.govrsc.orgnaphthyridin-2(1H)-one with other heterocycles like pyrazole (B372694), aminopyridine, or aminopyrimidine led to significant changes in activity and selectivity profiles. mit.edu While aminopyridine and aminopyrimidine replacements resulted in potent mTOR inhibition, they also showed higher activity against PI3K, demonstrating how different heterocyclic rings can modulate the selectivity of a common core scaffold. mit.edu

Comparison with Quinoline-based Inhibitors

The quinoline ring system is another prominent privileged scaffold frequently utilized in the design of kinase inhibitors. researchgate.net Often, the 1,6-naphthyridin-2(1H)-one core is not seen as a direct competitor to the quinoline scaffold but rather as a complementary or bioisosteric replacement for other hinge-binding motifs in complex inhibitor designs that may also incorporate a quinoline moiety. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. nih.govcambridgemedchemconsulting.com

In the context of kinase inhibition, both quinoline and 1,6-naphthyridin-2(1H)-one derivatives are designed to interact with the ATP-binding site of kinases. The nitrogen atom in the quinoline ring is often crucial for forming a key hydrogen bond with the "hinge region" of the kinase. researchgate.net Similarly, the heterocyclic nitrogens and the carbonyl group of the 1,6-naphthyridin-2(1H)-one scaffold can engage in critical hydrogen bonding interactions within the same region.

This suggests that while a direct head-to-head comparison of simple, unadorned quinoline and 1,6-naphthyridin-2(1H)-one inhibitors is not extensively documented, the established utility of the 1,6-naphthyridinone scaffold in potent kinase inhibitors, often alongside a quinoline, validates its role as a key structural element in inhibitor design.

Table 1: Bioisosteric Relationship of Hinge-Binding Scaffolds in Kinase Inhibitors

| Scaffold | Key Interaction Feature | Role in Kinase Inhibition | Example Target |

|---|---|---|---|

| Quinoline | Ring Nitrogen | Hydrogen bond formation with kinase hinge region | mTOR, c-Met |

| 1,6-Naphthyridin-2(1H)-one | Ring Nitrogens and Carbonyl Oxygen | Multiple hydrogen bond interactions within the ATP-binding site | c-Met, PI3K/mTOR |

| Pyrido[2,3-d]pyrimidine | Pyrimidine Nitrogens | Hydrogen bond formation with kinase hinge region | c-Src, PI3K/mTOR |

Analogies with Pyrido[2,3-d]pyrimidines and other Naphthyridine Isomers

The 1,6-naphthyridin-2(1H)-one scaffold shares significant structural and electronic similarities with pyrido[2,3-d]pyrimidines and other naphthyridine isomers. These similarities allow for analogous structure-activity relationships to be observed across these different heterocyclic systems, particularly in their application as kinase inhibitors. Pyrido[2,3-d]pyrimidines are considered isosteres of 1,8-naphthyridines and have been extensively investigated as anticancer agents. cu.edu.eg

A comparative SAR and molecular modeling study of 1,6-naphthyridin-2(1H)-ones, 1,8-naphthyridin-2(1H)-ones, and pyrido[2,3-d]pyrimidinones as c-Src inhibitors has highlighted these analogies. researchgate.net This study demonstrated that all three scaffolds can serve as effective hinge-binding motifs. The arrangement of nitrogen atoms and hydrogen bond donors/acceptors in these cores allows for similar interactions with the kinase hinge region. For example, pyrido[2,3-d]pyrimidin-7(8H)-ones have been successfully developed as potent inhibitors for various kinases, including BCR-ABL and DDR2. nih.gov

The SAR of these related scaffolds often reveals common trends. For instance, the introduction of specific substituents at analogous positions can lead to similar effects on potency and selectivity. The development of 2,4,5,7-tetrasubstituted pyrido[2,3-d]pyrimidines and their related 1,8-naphthyridine (B1210474) isosteres as cytotoxic agents showed that both series exhibited potent to moderate growth inhibitory activity against breast cancer cell lines. cu.edu.eg

Furthermore, the broader family of naphthyridine isomers, which includes 1,5-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridines, offers a diverse range of scaffolds for drug design. nih.gov While each isomer has a unique electronic distribution and steric profile, they share the fundamental bicyclic pyridinone structure. SAR studies on different isomers often reveal the importance of the nitrogen atom's position for specific biological activities. For example, in a study on antileishmanial agents, the deletion of the N-1 or N-6 nitrogen in the 1,6-naphthyridine core led to a loss of antiparasitic activity, highlighting the critical role of the specific isomeric arrangement. mdpi.com

The 1,8-naphthyridine core is particularly well-studied, with derivatives like nalidixic acid being early antibacterial agents. nih.gov The SAR of 1,8-naphthyridine derivatives has been extensively explored for various biological activities, including anticancer and antimicrobial effects. researchgate.netresearchgate.net Fused 1,6-naphthyridine derivatives, such as 1H-imidazo[4,5-h] researchgate.netnih.govnaphthyridin-2(3H)-one, have been identified as a novel class of c-Met kinase inhibitors, with SAR studies indicating that specific substitutions are essential for potent inhibition. rsc.org

Table 2: Comparative Biological Activities of 1,6-Naphthyridin-2(1H)-one and Related Heterocyclic Scaffolds

| Scaffold | Isomeric Relationship | Key Biological Target(s) | Observed SAR Trends |

|---|---|---|---|

| 1,6-Naphthyridin-2(1H)-one | - | c-Src, PI3K/mTOR, c-Met | Substitutions at N1, C3, and C5 are critical for activity. |

| Pyrido[2,3-d]pyrimidin-7-one | Bioisostere | c-Src, BCR-ABL, DDR2 | Similar hinge-binding interactions as naphthyridinones. |

| 1,8-Naphthyridin-2(1H)-one | Positional Isomer | c-Src, DNA gyrase | Well-established as an antibacterial and anticancer scaffold. |

| 1,5-Naphthyridine | Positional Isomer | Plasmodium PI4K | Reactivity patterns show similarities to quinolines. |

Mechanistic Investigations of Biological Activity

Molecular Target Identification and Validation

Research into the 1,6-naphthyridin-2(1H)-one core structure has identified several key intracellular targets, primarily within the domain of protein kinases and phosphodiesterases. The specific substitution patterns on the naphthyridinone ring system play a crucial role in determining the potency and selectivity of these interactions.

Enzyme Inhibition Profiles and Specificity

The versatility of the 1,6-naphthyridin-2(1H)-one scaffold allows it to serve as a foundational structure for inhibitors of multiple distinct enzyme families.

Phosphodiesterase Inhibition (e.g., cAMP PDE III, PDE5)

The 1,6-naphthyridin-2(1H)-one structure has been identified as a novel inhibitor of cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase III (PDE III). Structure-activity relationship studies on a series of analogs have revealed critical insights. For instance, the absence of the C5-methyl group, a key feature of the title compound, leads to reduced inhibitory activity. Furthermore, substitutions at the C3 position, such as the amino group in 3-amino-5-methyl-1,6-naphthyridin-2(1H)-one, have been shown to diminish activity against PDE III. This suggests that while the core scaffold is active, specific substitutions at the C3 and C5 positions are crucial determinants of potency for this particular enzyme target.

Phosphoinositide 3-kinase (PI3K)/mTOR Pathway Modulation

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and is often deregulated in cancer. nih.gov Rational drug design has led to the identification of 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives, close structural isomers of the title compound, as potent dual inhibitors of PI3K and mTOR. nih.govresearchgate.net This demonstrates that the 5-methyl-1,6-naphthyridin-2(1H)-one core is a viable scaffold for targeting these key enzymes.

Further reinforcing the activity of this scaffold family against the mTOR kinase, related tricyclic benzonaphthyridinone derivatives have been developed as highly potent and selective mTOR inhibitors. nih.govmit.edu One such compound, Torin1, inhibits mTORC1 and mTORC2 at low nanomolar concentrations and displays over 800-fold selectivity for mTOR over PI3K. nih.govmit.edu Another advanced analog, Torin2, possesses an EC50 of 0.25 nM for inhibiting cellular mTOR activity while maintaining 800-fold selectivity over PI3K. mit.edu

| Compound Series | Target(s) | Reported Potency | Selectivity Highlight |

|---|---|---|---|

| 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives | PI3K/mTOR | Potent dual inhibitors nih.gov | Designed for dual activity nih.gov |

| Torin1 (Benzonaphthyridinone) | mTOR | 2 nM (mTORC1), 10 nM (mTORC2) nih.gov | >800-fold selective over PI3K nih.gov |

| Torin2 (Benzonaphthyridinone) | mTOR | EC50 = 0.25 nM (cellular) mit.edu | 800-fold selective over PI3K mit.edu |

Tyrosine Kinase Inhibition (e.g., FGFR, VEGFR, c-KIT, c-Src, PDGFR)

The 1,6-naphthyridin-2(1H)-one scaffold has proven to be a versatile template for the development of potent tyrosine kinase inhibitors. nih.gov A notable example is Ripretinib, a compound incorporating this core structure, which has been approved for the treatment of advanced gastrointestinal stromal tumors (GIST) and functions as a broad-spectrum kinase inhibitor. nih.gov

More targeted research has led to the design of novel 1,6-naphthyridin-2(1H)-one derivatives as potent and highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma. nih.gov Additionally, this scaffold has been utilized in the design of inhibitors targeting the MET kinase. researchgate.net Conversely, comprehensive screening has shown that some naphthyridinone derivatives, such as the mTOR inhibitor Torin1, are highly selective against a panel of 442 human kinases, including tyrosine kinases, indicating that specificity can be engineered through targeted chemical modifications. nih.gov

| Compound/Series | Primary Target(s) | Therapeutic Area/Significance |

|---|---|---|

| Ripretinib | Broad-spectrum kinase inhibitor (including tyrosine kinases) nih.gov | Approved for advanced GIST nih.gov |

| 1,6-naphthyridin-2(1H)-one derivatives | FGFR4 nih.gov | Investigational for hepatocellular carcinoma nih.gov |

| 1,6-naphthyridinone-based inhibitors | MET kinase researchgate.net | Antitumor drug candidates researchgate.net |

DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics. nih.govmdpi.com While various heterocyclic compounds are known to inhibit this enzyme, a review of published scientific literature indicates no specific studies demonstrating the inhibition of DNA gyrase by this compound or its close structural analogs.

Receptor Binding Studies

Beyond enzyme inhibition, compounds containing the 1,6-naphthyridin-2(1H)-one scaffold have been shown to bind to specific protein receptors. Analysis of the Protein Data Bank (PDB) reveals crystal structures of ligands with this core structure in complex with distinct human receptors. nih.gov These include the Human Angiotensin II Receptor (PDB entry 4YAY) and the Human Glycine Receptor alpha-3 (PDB entry 5VDH), highlighting the capability of this scaffold to engage in specific interactions within receptor binding pockets. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific research data available for the chemical compound “this compound” corresponding to the detailed outline provided.

The conducted searches yielded information on various derivatives of the 1,6-naphthyridin-2(1H)-one scaffold, including different isomers (such as 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one) and more complex analogues with diverse biological activities. However, no studies focusing specifically on the mechanistic investigations, cellular pathway modulation, or pre-clinical evaluations of this compound itself could be identified.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for each specified section and subsection, as no dedicated research on this particular compound appears to be published in the accessible literature.

Pre-clinical in vitro and in vivo Biological Evaluations (excluding human data and dosage)

Other Reported Biological Effects (e.g., Immunosuppressive, Antiparasitic)

No studies reporting or investigating the immunosuppressive or antiparasitic activities of this compound were found. The immunomodulatory and antiparasitic potential of other naphthyridine-containing compounds, such as canthin-6-one (B41653) (a 1,5-naphthyridine), has been noted in the literature. mdpi.com These compounds are structurally distinct, and their biological activities and mechanisms are not transferable to this compound.

Due to the absence of specific research on this compound for the requested biological activities, no data tables or detailed research findings can be provided.

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Interaction Analysis

Understanding how a ligand interacts with its biological target at a molecular level is fundamental for medicinal chemistry. Computational techniques like molecular docking are employed to predict and analyze the binding modes of 1,6-naphthyridin-2(1H)-one derivatives, revealing the key intermolecular forces that govern their affinity and specificity.

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In the context of drug design, it is used to forecast the conformation of a small molecule ligand, such as a 3-amino-5-methyl-1,6-naphthyridin-2(1H)-one analog, within the active site of a target protein.

Studies on analogous compounds, such as benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-one derivatives, have utilized molecular docking to explore their binding conformations with key protein targets like the mechanistic target of rapamycin (B549165) (mTOR) kinase. researchgate.net These simulations help to understand how the naphthyridinone core and its substituents fit into the binding pocket and which orientations are most energetically favorable. This predictive insight is instrumental in the rational design of novel inhibitors. nih.gov The process typically involves preparing the three-dimensional structures of both the ligand and the protein and then using a scoring function to rank the possible binding poses.

Following the prediction of a binding mode, a detailed analysis is performed to identify the specific non-covalent interactions between the ligand and the protein's amino acid residues. These interactions are critical for the stability of the ligand-protein complex and are a primary determinant of the compound's biological activity. For the 1,6-naphthyridin-2(1H)-one scaffold, these interactions commonly include:

Hydrogen Bonds: The nitrogen and oxygen atoms within the naphthyridinone core are capable of forming crucial hydrogen bonds with residues in the active site, often acting as key anchor points.

Hydrophobic Interactions: Phenyl groups or other nonpolar substituents on the scaffold frequently engage in hydrophobic interactions with nonpolar pockets of the target protein, contributing significantly to binding affinity.

Electrostatic Interactions: The distribution of charge across the molecule can lead to favorable electrostatic interactions with charged or polar residues in the binding site.

In studies of related mTOR inhibitors, molecular docking has revealed specific hydrogen bond and hydrophobic interactions with key amino acid residues that are essential for inhibitory activity. researchgate.net

| Interaction Type | Potential Functional Groups on Compound | Typical Interacting Amino Acid Residues | Significance in Binding |

|---|---|---|---|

| Hydrogen Bond Donor/Acceptor | Amino group (-NH2), Carbonyl group (C=O), Ring Nitrogens | Serine, Threonine, Aspartate, Glutamate, Lysine | Provides specificity and anchors the ligand in the active site. |

| Hydrophobic Interactions | Methyl group (-CH3), Aromatic Rings | Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan | Contributes to overall binding affinity by interacting with nonpolar pockets. |

| Pi-Pi Stacking | Naphthyridine Ring System | Phenylalanine, Tyrosine, Tryptophan, Histidine | Stabilizes the binding of aromatic moieties. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure and physicochemical properties of a series of compounds with their biological activity. These models are invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts.

For classes of compounds like 1,6-naphthyridin-2(1H)-one derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. researchgate.net These approaches build a predictive model by aligning a series of structurally related compounds and calculating their steric, electrostatic, and other physicochemical fields. The variations in these fields are then correlated with the observed biological activities (e.g., IC50 values) using statistical techniques like Partial Least Squares (PLS).

A successful QSAR model exhibits high internal and external predictive power, indicated by statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). For instance, a 3D-QSAR study on benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-one analogs as mTOR inhibitors yielded statistically significant CoMFA and CoMSIA models, demonstrating good predictability. researchgate.net

| QSAR Model | Cross-Validated r² (q²) | Non-Cross-Validated r² | Predictive r² | Key Descriptors |

|---|---|---|---|---|

| CoMFA | 0.607 | 0.909 | Not Reported | Steric Fields, Electrostatic Fields |

| CoMSIA | 0.703 | 0.935 | Not Reported | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields |

Data based on a study of benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-one analogues. researchgate.net

A key outcome of QSAR modeling is the identification of physicochemical properties or "descriptors" that have a significant impact on biological activity. The graphical output of 3D-QSAR models, known as contour maps, visually represents the regions around the molecule where modifications to certain properties are predicted to either increase or decrease activity.

For the broader class of naphthyridinone inhibitors, studies have shown that electrostatic, hydrophobic, and hydrogen bond donor fields have crucial effects on their biological activity. researchgate.net For example, contour maps might indicate that:

A region of positive electrostatic potential is favored near a particular substituent, suggesting that an electron-withdrawing group would be beneficial.

A sterically bulky group is disfavored in another region, indicating a need for smaller substituents at that position.

Increased hydrophobicity in a specific area enhances activity, guiding the addition of lipophilic groups.

These insights provide a clear roadmap for optimizing the lead compound to achieve higher potency.

Conformational Analysis and Dynamic Simulations

While docking and QSAR provide static pictures of ligand-protein interactions and activity correlations, the reality is that molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the motion and flexibility of molecules over time, providing a more realistic understanding of their behavior in a biological environment.

Conformational analysis aims to identify the stable, low-energy three-dimensional arrangements (conformations) that a molecule like this compound can adopt. This is important because the biologically active conformation that binds to a protein target may not be the absolute lowest energy state of the molecule in isolation. Understanding the conformational landscape and the energy barriers between different states is crucial for drug design.

Molecular dynamics simulations build upon this by simulating the atomic motions of the molecule (and often its environment, such as water and the protein target) over a period of time, typically from nanoseconds to microseconds. An MD simulation of this compound bound to its protein target could:

Assess the stability of the binding pose predicted by molecular docking.

Reveal how the ligand and protein adjust their conformations to accommodate each other (a process known as "induced fit").

Identify key water molecules that may mediate interactions between the ligand and the protein.

Provide insights into the thermodynamics of binding by calculating the free energy of association.

Although specific MD simulation studies on this compound are not prominently available in the literature, these methods represent a standard and powerful approach in computational drug discovery to refine interaction models and gain a deeper understanding of the dynamic nature of molecular recognition.

Exploration of Conformational Preferences

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Computational methods allow for the exploration of the potential energy surface of a molecule to identify its most stable conformations.

While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, the general approach involves quantum mechanical calculations. These methods, such as Density Functional Theory (DFT), can elucidate the molecule's geometry, rotational barriers of substituents, and the planarity of the bicyclic ring system. For instance, the rotational barrier of the amino and methyl groups would be a key parameter to investigate, as their orientation can significantly influence binding to a target protein.

A hypothetical conformational analysis of this compound could reveal several low-energy conformers. The relative energies of these conformers would determine their population at physiological temperatures. Understanding these preferences is the first step in constructing a pharmacophore model for this class of compounds.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C4-C5-CH3) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0° | 2.5 |

| 2 | 60° | 0.0 |

| 3 | 120° | 3.0 |

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can predict the stability of a protein-ligand complex and highlight key intermolecular interactions. scribd.com

In the context of this compound, MD simulations would be employed after an initial docking pose is obtained. The simulation would place the docked complex in a simulated physiological environment (water, ions, and physiological temperature and pressure) and calculate the atomic movements over a period of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.

For example, a simulation could show that the amino group of this compound forms a stable hydrogen bond with a key aspartate residue in the active site of a kinase, while the methyl group is nestled in a hydrophobic pocket. This information is invaluable for understanding the binding mode and for designing analogs with improved interactions.

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are powerful computational strategies to identify and optimize lead compounds in the early stages of drug discovery. researchgate.net

Computational Approaches for Lead Identification

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov For a scaffold like 1,6-naphthyridin-2(1H)-one, two main approaches are common:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. A library of compounds, which could include derivatives of this compound, is docked into the binding site of the target. The compounds are then ranked based on their predicted binding affinity (docking score). frontiersin.org

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, this approach uses the structure of a known active ligand to identify other compounds with similar properties. This can involve searching for compounds with similar 2D fingerprints or 3D shapes.

These screening methods can efficiently filter vast chemical spaces to prioritize a smaller, more manageable number of compounds for experimental testing, thereby saving significant time and resources. iosrjournals.org

Design of Novel Analogs with Predicted Enhanced Activity

Once a lead compound like this compound is identified, computational methods can be used to design novel analogs with predicted improved properties. This process, often referred to as lead optimization, involves making targeted modifications to the lead structure and evaluating their effect on binding affinity and other drug-like properties in silico.

For instance, starting with the this compound scaffold, a medicinal chemist could use computational models to explore the effects of:

Substituting the methyl group: Replacing it with larger or more polar groups to probe the limits of the hydrophobic pocket.

Modifying the amino group: Converting it to a secondary or tertiary amine to alter its hydrogen bonding capacity.

Adding substituents to the naphthyridine rings: To explore additional interactions with the protein surface.

The designed analogs can then be evaluated using docking and MD simulations to predict their binding affinity and stability before committing to their chemical synthesis. researchgate.net This iterative cycle of design, in silico evaluation, and synthesis is a cornerstone of modern rational drug design. Several studies have reported the design and synthesis of novel 1,6-naphthyridine-2-one derivatives as potent inhibitors of various kinases, demonstrating the utility of these computational approaches. nih.govnih.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

Future Research Directions and Translational Perspectives Pre Clinical

Development of Novel Synthetic Methodologies

The synthesis of the 1,6-naphthyridin-2(1H)-one core is adaptable, with established routes providing a basis for future innovation. nih.gov The two most common strategies involve building the bicyclic system from either a pre-formed pyridine (B92270) or a pre-formed pyridone ring. nih.govmdpi.com

Construction from a Pre-formed Pyridine: This approach often utilizes 4-aminopyridine (B3432731) derivatives. For instance, a 4-aminonicotinaldehyde (B1271976) can be condensed with malonamide (B141969) in the presence of piperidine (B6355638) and ethanol (B145695) to yield the 1,6-naphthyridin-2(1H)-one structure. nih.gov Similarly, reacting 4-aminonicotinonitrile (B111998) with diethyl malonate can afford the bicyclic system bearing an amino group. nih.gov

Construction from a Pre-formed Pyridone: An alternative disconnection strategy involves using substituted pyridones as the starting material. nih.gov

Multi-step Sequences for Complex Analogs: For more complex derivatives, multi-step synthetic sequences have been developed. A representative four-step synthesis commences with a nucleophilic substitution on a chloro-quinoline, followed by a sodium borohydride (B1222165) reduction, a manganese dioxide oxidation, and a final Horner-Wadsworth-Emmons olefination to furnish a tricyclic scaffold related to the naphthyridinone core. mit.edu

Future research aims to develop more efficient, high-yield, and scalable synthetic routes. This includes exploring microwave-assisted reactions, which have proven effective for assembling related heterocyclic systems, and novel catalytic methods to introduce chemical diversity with high regioselectivity. researchgate.net The development of one-pot procedures or flow chemistry processes could streamline the synthesis of compound libraries for extensive screening.

Advanced SAR Studies and Optimization of Biological Profiles

Structure-activity relationship (SAR) studies are crucial for refining the biological activity of the 3-amino-5-methyl-1,6-naphthyridin-2(1H)-one scaffold. Research has shown that derivatives of this core can act as potent inhibitors of key oncogenic pathways, such as the PI3K/mTOR and AXL signaling cascades. nih.govnih.govresearchgate.net

Rational drug design has led to the identification of 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. nih.govresearchgate.net SAR studies on this closely related scaffold have revealed key insights. For instance, optimization of a lead compound from a dual MET/AXL inhibitor to a selective type II AXL inhibitor was achieved through molecular modeling-assisted design of a 1,6-naphthyridinone series. nih.gov This work successfully improved AXL potency and selectivity over the highly homologous MET kinase. nih.gov

Further SAR exploration will involve systematic modification at various positions of the naphthyridinone ring system:

The Amino Group (C3): Acylation or alkylation to explore interactions with specific amino acid residues in target proteins.

The Methyl Group (C5): Replacement with other alkyl or aryl groups to probe steric and electronic effects.

Other Ring Positions (N1, C4, C7, C8): Introduction of a diverse range of substituents to modulate potency, selectivity, and physicochemical properties. nih.gov

The table below summarizes SAR findings for related 1,6-naphthyridinone derivatives, illustrating the impact of substitutions on kinase inhibition.

| Compound Series | Target(s) | Key SAR Finding | Reference |

|---|---|---|---|

| Benzo[h] nih.govmdpi.comnaphthyridin-2(1H)-ones | mTOR/PI3K | Replacement of a quinoline (B57606) side chain with aminopyridine or aminopyrimidine maintained potent mTOR inhibition but increased PI3K inhibitory activity. | mit.edu |

| Benzo[h] nih.govmdpi.comnaphthyridin-2(1H)-ones | mTOR | Substitution with a pyrazole (B372694) or methyl pyrazole group resulted in a 5- to 25-fold reduction in activity compared to a quinoline-substituted analog. | mit.edu |

| 1,6-Naphthyridones | AXL/MET | Strategic optimization of substituents led to a derivative with an AXL IC₅₀ of 1.1 nM and 343-fold selectivity over MET kinase. | nih.gov |

| 7-Amino-5-methyl-1,6-naphthyridin-2(1H)-ones | PI3K/mTOR | Rational design based on the 4-methylpyridopyrimidinone scaffold produced potent dual inhibitors of the PI3K/mTOR pathway. | researchgate.net |

Elucidation of Broader Biological Mechanisms and Targets

Initial research has identified the 1,6-naphthyridin-2(1H)-one scaffold as a potent modulator of protein kinases, particularly those in the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. mit.edunih.gov Derivatives have demonstrated the ability to act as ATP-competitive dual inhibitors of PI3K and mTOR. researchgate.net

Another significant target for this class of compounds is the AXL receptor tyrosine kinase, a key driver in various oncogenic processes, including tumor proliferation, invasion, and drug resistance. nih.gov Specific 1,6-naphthyridinone derivatives have been developed as highly potent and selective type II AXL inhibitors, which stabilize the inactive DFG-out conformation of the kinase domain. nih.gov

Future pre-clinical studies will aim to:

Expand Target Profiling: Screen the this compound and its derivatives against a broad panel of kinases and other enzyme families to uncover novel biological targets.

Clarify Downstream Signaling: Utilize cellular models to meticulously map the downstream effects of target inhibition, confirming on-target activity and identifying potential off-target effects. For example, inhibition of AXL should lead to reduced proliferation, migration, and invasion in AXL-driven cancer cell lines. nih.gov

Investigate Resistance Mechanisms: Explore potential mechanisms of acquired resistance to these compounds in cancer cell models to inform the development of next-generation inhibitors or combination therapy strategies.

Investigation of Pharmacokinetic Properties in Pre-clinical Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for its development. Pre-clinical pharmacokinetic studies in animal models, such as mice, are essential. While specific data for this compound is not widely published, studies on structurally related analogs provide valuable predictive insights.

The table below presents pre-clinical pharmacokinetic data for a representative advanced analog.

| Compound | Animal Model | Half-life (t½) | Bioavailability (F%) | Key Finding | Reference |

|---|---|---|---|---|---|

| Torin2 (9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] nih.govmdpi.comnaphthyridin-2(1H)-one) | Male Swiss albino mice | < 2 hours | 51% | Exhibited good bioavailability and overall exposure despite a short half-life, making it a useful pharmacological tool. | mit.edu |

Future research will involve comprehensive pharmacokinetic profiling of this compound and its optimized derivatives. This includes assessing metabolic stability in liver microsomes, plasma protein binding, and full pharmacokinetic profiles following both intravenous and oral administration in rodent models.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3-amino-5-methyl-1,6-naphthyridin-2(1H)-one, and what reaction conditions are critical for optimizing yield?

- Answer : The compound is synthesized via the Curtius or Hofmann reaction. For example, 5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbohydrazide (14) reacts with HCl and NaNO₂ at 5°C (30 minutes), followed by gradual heating to 95°C (5 hours), yielding 50% of the target compound . Alternative methods include cyclocondensation of 5-acetyl-3-bromo-6-(2-dimethylaminovinyl)-2(1H)-pyridinone (73) with ammonium acetate at 95°C (5 hours), achieving 54% yield . Key factors include temperature control, reagent stoichiometry, and reaction time.

Q. How can the tautomeric behavior of 1,6-naphthyridinones be analyzed experimentally?

- Answer : Tautomerism is studied using NMR spectroscopy and X-ray crystallography. For instance, reduction of 1,6-dibenzyl-4-hydroxy-7-methyl-1,6-naphthyridine-2,5(1H,6H)-dione (13) with borane (B₂H₆) in THF yields 1,6-dibenzyl-4-hydroxy-7-methyl-5,6-dihydro-1,6-naphthyridin-2(1H)-one (14) (79% yield), with spectral shifts confirming tautomeric stabilization .

Q. What are the standard protocols for halogenation and subsequent functionalization of the 1,6-naphthyridinone core?

- Answer : Direct bromination at position 3 is achieved using POCl₃ under reflux, as seen in the conversion of 3-bromo-5-ethyl-1,6-naphthyridin-2(1H)-one (19) to its 2-amine derivative (20) via aminolysis (NH₃/EtOH, 100°C, 92% yield) . Nitration with fuming HNO₃ at 95°C introduces nitro groups (e.g., 96% yield for 3-nitro-1,6-naphthyridin-2(1H)-one) .

Advanced Research Questions

Q. How can regioselective functionalization be achieved at specific positions of the 1,6-naphthyridinone scaffold?

- Answer : Regioselectivity is influenced by substituent electronic effects and reaction conditions. For example, hydrolysis of this compound (4, R=NH₂) with 0.5M NaOH at 95°C (10 hours) selectively yields the 3-hydroxy derivative (4, R=OH, 62% yield) . Photocyclization of 4-methacrylamidopyridine (32) in benzene/AcOH under UV light forms 3-methyl-3,4-dihydro-1,6-naphthyridin-2(1H)-one (33, 72% yield), followed by oxidation to the fully aromatic analog (36% yield) .

Q. What retrosynthetic strategies are effective for designing novel 1,6-naphthyridinone derivatives?

- Answer : Retrosynthetic disconnections between C5–C6 and C7–C8 or C8–C8a bonds are common. For instance, condensation of 4-aminonicotinonitrile (27) with diethyl malonate (28) forms the 1,6-naphthyridin-2(1H)-one core (29) . Preformed pyridone rings (e.g., 30) enable modular synthesis of hydroxyl-substituted derivatives (31) via malonate-mediated cyclization .

Q. How do structural modifications of 1,6-naphthyridinones enhance their pharmacological activity, particularly as kinase inhibitors?

- Answer : Substituents at positions 3 and 7 are critical for target selectivity. UH15-38, a RIPK3 inhibitor (IC₅₀ = 20 nM), incorporates a 3-hydroxyphenyl group and a 7-((3-(4-methylpiperazin-1-yl)phenyl)amino) moiety, improving binding to the kinase ATP pocket . Similarly, FGFR4 inhibitors derived from 1,6-naphthyridin-2(1H)-one show enhanced potency through C3 and C7 alkyl/aryl substitutions .

Q. What methodologies resolve contradictions in reported synthetic yields for 1,6-naphthyridinone derivatives?

- Answer : Yield discrepancies arise from reagent purity, temperature gradients, and workup protocols. For example, tert-butoxybis(dimethylamino)methane-mediated cyclization of 3-bromo-6-methyl-5-propionyl-2(1H)-pyridinone (124) with ammonium acetate achieves 86% yield under strict anhydrous conditions , whereas analogous reactions in humid environments show reduced efficiency.

Methodological Considerations

- Synthesis Optimization : Use controlled cooling/heating rates (e.g., 20–95°C gradients) to minimize side reactions .

- Characterization : Employ high-resolution mass spectrometry (HRMS) and ¹³C NMR to distinguish tautomers .

- Biological Screening : Prioritize derivatives with electron-withdrawing groups (e.g., -NO₂, -Br) for kinase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.